molecular formula C6H12N2O2S B14869407 hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide

hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide

Cat. No.: B14869407
M. Wt: 176.24 g/mol
InChI Key: WQFBSIXIDQPQIM-UHFFFAOYSA-N
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Description

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione: This compound has a similar core structure but differs in the oxidation state and functional groups.

    2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide: This derivative contains an additional aminoethyl group, which may confer different chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of nitrogen, sulfur, and oxygen atoms within a heterocyclic framework

Properties

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide

InChI

InChI=1S/C6H12N2O2S/c9-11(10)7-5-6-3-1-2-4-8(6)11/h6-7H,1-5H2

InChI Key

WQFBSIXIDQPQIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CNS2(=O)=O

Origin of Product

United States

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